(Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a quinoline moiety and a thioxothiazolidinone core, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of the Thioxothiazolidinone Core: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the Quinoline Moiety: The quinoline derivative can be synthesized separately and then coupled with the thioxothiazolidinone core using a condensation reaction.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety or the thioxothiazolidinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. It can be used in studies to understand the mechanisms of these activities and to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity and biological activities make it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinoline moiety may intercalate with DNA, while the thioxothiazolidinone core could inhibit specific enzymes. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, known for their diverse biological activities.
Quinoline Derivatives: Compounds containing a quinoline moiety, often used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
(Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the combination of the quinoline moiety and the thioxothiazolidinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
(Z)-3-(2-methoxyethyl)-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound combines structural features that may enhance its pharmacological properties, making it a candidate for further investigation.
Chemical Structure
The compound's structure can be broken down into key components:
- Thiazolidinone Ring : A five-membered heterocyclic ring that is known for its biological activity.
- Morpholinoquinoline Moiety : This component is associated with various biological activities, including antitumor effects.
- Methoxyethyl Side Chain : This group may influence solubility and bioavailability.
Biological Activity Overview
Research indicates that thiazolidinone derivatives often exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound has been subjected to various assays to evaluate its efficacy.
Antimicrobial Activity
Studies have demonstrated that thiazolidinone derivatives possess significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | MIC (μM) | Bacterial Strain |
---|---|---|
5d | 37.9 | S. aureus |
5g | 50.0 | E. coli |
5k | 60.0 | P. aeruginosa |
These findings suggest that the compound may exhibit similar or enhanced antimicrobial activity due to its unique structural features.
Anticancer Activity
The anticancer potential of thiazolidinones has been widely documented. In vitro studies have shown that compounds with similar scaffolds can significantly inhibit the growth of various cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
5j | A549 | 1.10 |
5b | Panc-1 | 1.20 |
3c | MCF-10A | 4.15 |
These results highlight the promising nature of thiazolidinone derivatives in cancer therapy, with some compounds demonstrating efficacy comparable to established chemotherapeutics like doxorubicin.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazolidinones act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Some studies suggest that these compounds may induce programmed cell death in cancer cells through various signaling pathways.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of cell wall synthesis are common mechanisms observed in antimicrobial activity.
Case Studies
Several case studies have explored the biological activity of similar compounds:
-
Study on Anticancer Activity : A recent study evaluated a series of thiazolidinones against multiple cancer cell lines, revealing that modifications to the thiazolidinone core significantly affected their potency and selectivity.
- Findings : Compounds with electron-donating groups showed enhanced cytotoxicity, suggesting that electronic properties play a crucial role in their biological activity.
-
Antimicrobial Efficacy Study : Another study assessed the antimicrobial effects of thiazolidinone derivatives against resistant bacterial strains.
- Results : The compounds exhibited varying degrees of effectiveness, with some achieving MIC values lower than those of standard antibiotics, indicating potential for development as new antimicrobial agents.
Properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-9-8-23-19(24)17(28-20(23)27)13-15-12-14-4-2-3-5-16(14)21-18(15)22-6-10-26-11-7-22/h2-5,12-13H,6-11H2,1H3/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOLBCPJEQNXHR-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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